molecular formula C7H6ClN3O B6322625 4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 893444-36-5

4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B6322625
CAS No.: 893444-36-5
M. Wt: 183.59 g/mol
InChI Key: ZGSVPRBKVXSXJA-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminopyridine with formamide under heating conditions to form the desired pyrido[2,3-d]pyrimidine ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form unsaturated derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents such as ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in research and industry.

Properties

IUPAC Name

4-chloro-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-6-4-1-2-5(12)11-7(4)10-3-9-6/h3H,1-2H2,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSVPRBKVXSXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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